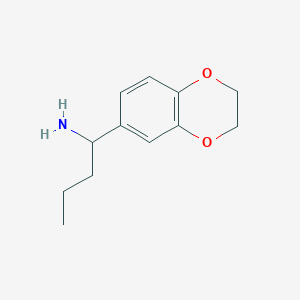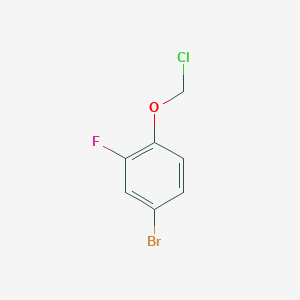
5-(Chloromethyl)-2-(2-ethoxyphenyl)-4-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-(2-ethoxyphenyl)-4-methyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group, an ethoxyphenyl group, and a methyl group attached to the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(2-ethoxyphenyl)-4-methyl-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Introduction of the Chloromethyl Group: This step involves the chloromethylation of the oxazole ring, which can be carried out using reagents like chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Attachment of the Ethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the ethoxyphenyl group is introduced to the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and products.
Coupling Reactions: The ethoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-(2-ethoxyphenyl)-4-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-(Chloromethyl)-2-(2-ethoxyphenyl)-4-methyl-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Bromomethyl)-2-(2-ethoxyphenyl)-4-methyl-1,3-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
5-(Chloromethyl)-2-(2-methoxyphenyl)-4-methyl-1,3-oxazole: Similar structure but with a methoxyphenyl group instead of an ethoxyphenyl group.
5-(Chloromethyl)-2-(2-ethoxyphenyl)-4-ethyl-1,3-oxazole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 5-(Chloromethyl)-2-(2-ethoxyphenyl)-4-methyl-1,3-oxazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloromethyl group allows for versatile chemical modifications, while the ethoxyphenyl group provides additional sites for interaction and binding in biological systems.
Propriétés
Formule moléculaire |
C13H14ClNO2 |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
5-(chloromethyl)-2-(2-ethoxyphenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-11-7-5-4-6-10(11)13-15-9(2)12(8-14)17-13/h4-7H,3,8H2,1-2H3 |
Clé InChI |
ASOGHSXZWLRXBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=NC(=C(O2)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(tert-Butoxy)spiro[3.3]heptan-1-ol](/img/structure/B13234691.png)

![1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine](/img/structure/B13234699.png)
amine](/img/structure/B13234703.png)

![2-([(3-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13234708.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13234714.png)
![3-Methyl-5-[1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B13234730.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B13234732.png)




![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13234770.png)
